Acetic acid, 2-(2,2-dimethylpropoxy)-
Overview
Description
Mechanism of Action
Target of Action
It is known that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections of the external auditory canal .
Mode of Action
It is used locally, occasionally internally, as a counterirritant and also as a reagent .
Biochemical Pathways
Acetic acid, a related compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It is also known that acetic acid has diversified into several chemical sectors such as food, pharma, chemical, textile, polymer, medicinal, cosmetics etc .
Result of Action
Acetic acid, a structurally similar compound, is known to have antimicrobial properties and is used to treat infections in the ear canal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2,2-dimethylpropoxy)-, typically involves the reaction of 2,2-dimethylpropanol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2-dimethylpropanol is replaced by an acetyl group, forming the desired product.
Industrial Production Methods
Industrial production methods for acetic acid, 2-(2,2-dimethylpropoxy)-, may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and selectivity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(2,2-dimethylpropoxy)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the 2-(2,2-dimethylpropoxy) group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid, 2-(2,2-dimethylpropoxy)-, has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-(2,2-dimethylpropyl)-: Similar structure but with a different alkyl group.
Acetic acid, 2-(2,2-dimethylbutoxy)-: Another derivative with a longer alkyl chain.
Acetic acid, 2-(2,2-dimethylpentoxy)-: Features an even longer alkyl chain compared to the previous compounds.
Uniqueness
Acetic acid, 2-(2,2-dimethylpropoxy)-, is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(2,2-dimethylpropoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)5-10-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEKRYXTFPIDEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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